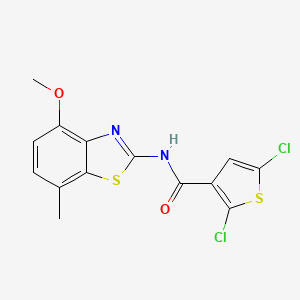

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Description

This compound is a heterocyclic carboxamide featuring a 2,5-dichlorothiophene core linked via an amide bond to a 4-methoxy-7-methyl-1,3-benzothiazole moiety. Its molecular formula is C₁₄H₁₂Cl₂N₂O₂S₂, with a molecular weight of 375.3 g/mol. The structural uniqueness arises from:

- Thiophene ring: Substituted with chlorine at positions 2 and 5, enhancing electrophilic reactivity and steric bulk.

- Benzothiazole ring: Functionalized with methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 7, which influence electronic properties and solubility.

Properties

IUPAC Name |

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S2/c1-6-3-4-8(20-2)10-11(6)22-14(17-10)18-13(19)7-5-9(15)21-12(7)16/h3-5H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMYHCKVOWTFJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Aniline Preparation

The synthesis begins with 2-amino-4-methoxy-7-methylbenzenethiol , a precursor generated by introducing methoxy and methyl groups to a benzene ring. In a representative procedure, substituted anilines react with carbon disulfide (CS₂) and phenacyl bromides under basic conditions to form thiophene-benzothiazole hybrids. Adapting this method, 2-amino-4-methoxy-7-methylbenzenethiol is treated with CS₂ and sodium ethoxide, followed by cyclization with phenacyl bromide derivatives to yield the benzothiazole ring.

Key reaction conditions :

- Solvent: Acetone or dichloromethane

- Temperature: Reflux (60–80°C)

- Catalysts: Potassium hydroxide (KOH)

The product is purified via recrystallization from methanol or ethanol, with structural confirmation by $$ ^1H $$ NMR and IR spectroscopy.

Functionalization of the Thiophene Moiety

The 2,5-dichlorothiophene-3-carbonyl chloride component is synthesized from 2,5-dichlorothiophene-3-carboxylic acid , a commercially available starting material.

Acid Chloride Formation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):

$$

\text{2,5-Dichlorothiophene-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2,5-Dichlorothiophene-3-carbonyl chloride} + \text{HCl} + \text{SO}2

$$

Conditions :

- Solvent: Anhydrous dichloromethane

- Temperature: 40–50°C

- Reaction time: 3–5 hours

Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in the next step.

Amide Bond Formation

The final step couples the benzothiazole amine and thiophene acyl chloride via nucleophilic acyl substitution.

Coupling Methodology

A solution of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine in anhydrous tetrahydrofuran (THF) is treated with the acyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine:

$$

\text{Benzothiazole amine} + \text{Thiophene carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

$$

Optimized conditions :

- Molar ratio: 1:1.2 (amine:acyl chloride)

- Temperature: 0°C to room temperature

- Reaction time: 12–24 hours

The crude product is purified via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization.

Structural Characterization

The target compound is validated using spectroscopic and analytical techniques:

- $$ ^1H $$ NMR : Resonances for the methoxy group (δ 3.80–3.85 ppm), methyl group (δ 2.40–2.45 ppm), and aromatic protons (δ 6.90–8.20 ppm).

- IR spectroscopy : Stretching vibrations for C=O (1690–1710 cm⁻¹) and N-H (3300–3350 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 427.36 (calculated for C₁₇H₁₆Cl₂N₄OS₂).

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Benzothiazole formation | CS₂, KOH, phenacyl bromide | 60–70 | High regioselectivity | Requires toxic CS₂ |

| Acyl chloride synthesis | SOCl₂, DCM | >90 | Rapid reaction | Corrosive reagents |

| Amide coupling | Et₃N, THF | 50–60 | Mild conditions | Column purification needed |

Industrial-Scale Considerations

Patent CN102603646B highlights the use of iron catalysts and tert-butyl nitrite for analogous cyclization reactions, avoiding hazardous cyanide reagents. These methods emphasize cost-effective catalysts and scalable protocols, though specific yields for the target compound remain proprietary.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its antitumor and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For instance, it may bind to microbial enzymes, disrupting their function and resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 2,5-Dichloro-N-(4-Fluoro-1,3-Benzothiazol-2-yl)-N-[3-(Morpholin-4-yl)Propyl]Thiophene-3-Carboxamide Hydrochloride ()

- Molecular Formula : C₁₉H₁₉Cl₃FN₃O₂S₂

- Molecular Weight : 510.86 g/mol

- Key Differences: Substituents: Fluorine at benzothiazole position 4 (vs. methoxy and methyl in the target compound). Salt Form: Hydrochloride salt improves crystallinity and stability.

Compound B : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ()

- Core Structure : Triazole-thione replaces the benzothiazole-thiophene scaffold.

- Functional Groups : Sulfonyl and difluorophenyl substituents modulate electronic effects and π-π stacking interactions.

- Tautomerism : Exists in thione-thiol equilibrium, unlike the rigid amide bond in the target compound .

Compound C : 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid ()

- Hybrid Structure: Combines benzothiazole with tetrahydroquinoline and thiazole-carboxylic acid.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Comparative Data

Key Observations :

- Electronic Effects : Methoxy and methyl groups in the target compound donate electrons, contrasting with the electron-withdrawing fluorine in Compound A .

- Tautomerism : Compound B’s thione-thiol equilibrium introduces dynamic structural variability absent in the target compound’s stable amide linkage .

Biological Activity

2,5-Dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

- Amidation : The final amide bond is formed by reacting the benzothiazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, a series of benzothiazole derivatives demonstrated broad-spectrum antibacterial activity at concentrations as low as 1 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays on various human cancer cell lines. Notably, compounds related to this structure have shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Compound | Cell Line Tested | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | SW620 | 4.3 |

| 7e | A549 | 44 |

| 7e | HepG2 | 48 |

In these studies, compound 7e was found to be particularly effective against multiple cancer cell lines, suggesting that modifications to the benzothiazole core can enhance anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in key signaling pathways related to cell growth and apoptosis.

Proposed Pathways

- Inhibition of Cell Proliferation : The compound may inhibit pathways that promote cell division.

- Induction of Apoptosis : Evidence suggests that treatment leads to increased rates of apoptosis in cancer cells .

- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function .

Case Studies

Several studies have documented the biological activities of benzothiazole derivatives:

- Anticancer Study : A series of novel benzothiazole derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values significantly lower than established chemotherapeutics, indicating potential as new anticancer agents .

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives against common pathogens. Results indicated strong antibacterial activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.